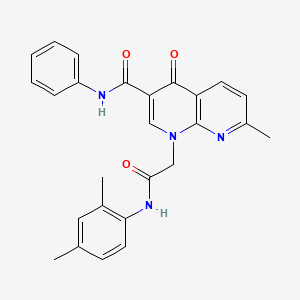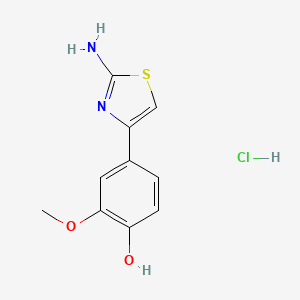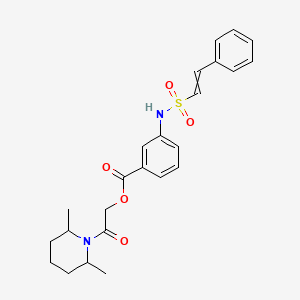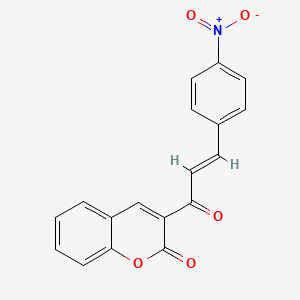![molecular formula C14H10FN3OS B2502756 2-[(2-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896331-29-6](/img/structure/B2502756.png)
2-[(2-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[(2-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one" is a heterocyclic molecule that appears to be related to a class of compounds with a [1,3,5]triazine core. This core is a common motif in medicinal chemistry due to its potential biological activity. The presence of a 2-fluorophenyl group and a methylsulfanyl substituent suggests that this compound could exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a regioselective synthesis of a heterocyclic amide with a 2-fluorophenyl group and a methylsulfanyl triazole was achieved through the N-acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole with 2-fluorobenzoyl chloride. This intermediate was then transformed into a 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide via a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . Although the target compound is not explicitly synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography and theoretical calculations. For example, the crystallographic analysis of the intermolecular interactions and energy frameworks based on different molecular conformations of the synthesized compounds has been described . These studies provide insights into the molecular conformations and potential reactive sites of the compounds, which could be relevant for understanding the structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through theoretical studies. Density functional theory (DFT) calculations were used to investigate the prototropy process of the triazole and the Fries rearrangement involving the formation of an intimate ion pair as the key step . These findings could inform the reactivity of the target compound, particularly in terms of its potential to undergo similar rearrangements or prototropic shifts.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds within this class have not been explicitly detailed in the provided papers. However, the antimicrobial activity of a series of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines has been evaluated, indicating that the fluorophenyl component is crucial for biological activity . Additionally, the study of isolated molecules and hydrogen-bonded sheets in related compounds suggests that intermolecular interactions, such as hydrogen bonding, could play a significant role in the solid-state properties of these molecules .
Scientific Research Applications
Synthesis and Characterization
- This compound and its derivatives can be synthesized through various methods, including the cyclisation of suitable substituted aminopyridines, which has been demonstrated through experimental results aligned with theoretical calculations (Pié & Quéguiner, 1989). Additionally, these compounds can be efficiently synthesized using inverse electron demand Diels–Alder reactions, highlighting the versatility of the 1,2,4-triazine scaffold in constructing complex heterocyclic structures (Hajbi et al., 2007).
Potential Biological Activities
- Derivatives of pyrido[1,2-a][1,3,5]triazin-4-one have been explored for their antifungal properties, showing activity against strains of Candida, Aspergillus, Mucor, and Trychophyton at significant MIC levels. This suggests a potential application in developing new antifungal agents (Reich et al., 1989).
- Complexes containing the pyridyl triazine core have been synthesized and characterized, showing potent binding to bovine serum albumin, which indicates potential for serum distribution via albumins, a critical aspect for drug delivery and pharmacokinetics (Abeydeera et al., 2018).
Photophysical Properties
- Iridium(III) complexes with sulfanyl- or sulfone-functionalized cyclometallating ligands have shown significant photoluminescence, suggesting applications in the development of organic light-emitting diodes (OLEDs) and other photophysical devices. The green emission and high photoluminescence quantum yields (PLQYs) of sulfone complexes highlight their potential in light-emitting applications (Constable et al., 2014).
properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c15-11-6-2-1-5-10(11)9-20-13-16-12-7-3-4-8-18(12)14(19)17-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPXIMHRUVGGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=O)N3C=CC=CC3=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2502678.png)

![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2502682.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2502683.png)
![N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide](/img/structure/B2502684.png)



![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502694.png)